molecular formula C18H17BrN2O B11994482 2-(4-Bromophenyl)-5,5-dimethyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

2-(4-Bromophenyl)-5,5-dimethyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11994482
M. Wt: 357.2 g/mol
InChI Key: WMAKCSUVONRKJI-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-5,5-dimethyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-5,5-dimethyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves the reaction of 4-bromobenzaldehyde with 5,5-dimethyl-1,3-cyclohexanedione to form an intermediate. This intermediate then undergoes cyclization with hydrazine hydrate to yield the desired compound. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol .

Industrial Production Methods

This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling brominated compounds and hydrazine hydrate .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-5,5-dimethyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-5,5-dimethyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .

Properties

Molecular Formula

C18H17BrN2O

Molecular Weight

357.2 g/mol

IUPAC Name

2-(4-bromophenyl)-5,5-dimethyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C18H17BrN2O/c1-18(2)21-16(14-5-3-4-6-17(14)22-18)11-15(20-21)12-7-9-13(19)10-8-12/h3-10,16H,11H2,1-2H3

InChI Key

WMAKCSUVONRKJI-UHFFFAOYSA-N

Canonical SMILES

CC1(N2C(CC(=N2)C3=CC=C(C=C3)Br)C4=CC=CC=C4O1)C

Origin of Product

United States

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